molecular formula C14H13NO4 B5762199 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione

1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B5762199
M. Wt: 259.26 g/mol
InChI Key: KJYXAWBKDWBFML-UHFFFAOYSA-N
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Description

1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with a complex structure that includes a pyrrole ring substituted with an acetyl group and an ethoxyphenyl group

Preparation Methods

The synthesis of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-acetyl-2-ethoxyphenyl acetonitrile with appropriate reagents to form the desired pyrrole derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Scientific Research Applications

1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    5-acetyl-2-methoxyphenylboronic acid: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    3-[(5-acetyl-2-ethoxyphenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol: This compound includes additional functional groups, leading to different chemical properties and applications.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and resulting chemical behavior.

Properties

IUPAC Name

1-(5-acetyl-2-ethoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(15)18/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXAWBKDWBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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